An In-depth Technical Guide to N-hydroxy-2-methylbenzenecarboximidoyl Chloride: Synthesis, Properties, and Applications
An In-depth Technical Guide to N-hydroxy-2-methylbenzenecarboximidoyl Chloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-hydroxy-2-methylbenzenecarboximidoyl chloride is a versatile chemical intermediate belonging to the class of hydroximoyl chlorides. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, drawing upon data from related analogues to provide a predictive profile where specific experimental data is unavailable. The document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering insights into the reactivity and utility of this compound as a building block for more complex molecular architectures.
Introduction: The Significance of Hydroximoyl Chlorides
Hydroximoyl chlorides, characterized by the RC(Cl)=NOH functional group, are highly reactive and versatile intermediates in organic synthesis. Their utility stems from their ability to participate in a variety of transformations, most notably in the synthesis of heterocyclic compounds through [3+2] cycloaddition reactions with dipolarophiles. The substituent on the aromatic ring significantly influences the reactivity and properties of the molecule. This guide focuses specifically on the 2-methyl substituted analogue, N-hydroxy-2-methylbenzenecarboximidoyl chloride, providing a detailed examination of its anticipated chemical behavior and synthetic potential.
Core Chemical Properties
Structural Information
The foundational structure of N-hydroxy-2-methylbenzenecarboximidoyl chloride is depicted below.
Figure 1. Chemical structure of N-hydroxy-2-methylbenzenecarboximidoyl chloride.
Physicochemical Data (Predicted)
The following table summarizes the predicted physicochemical properties of N-hydroxy-2-methylbenzenecarboximidoyl chloride, based on data from analogous compounds.
| Property | Predicted Value | Notes and Comparative Data |
| Molecular Formula | C₈H₈ClNO | Based on chemical structure. |
| Molecular Weight | 169.61 g/mol | Calculated from the molecular formula. |
| CAS Number | Not assigned | As of the date of this guide, a specific CAS number has not been allocated. |
| Appearance | White to off-white solid | Based on the typical appearance of similar hydroximoyl chlorides. |
| Melting Point | 50-70 °C | The melting point of N-hydroxybenzenecarboximidoyl chloride is reported to be in the range of 48-52 °C[1]. The 2-methyl group may slightly alter this. |
| Boiling Point | > 200 °C (decomposes) | Hydroximoyl chlorides are generally not stable at high temperatures and tend to decompose upon heating. For comparison, 2-methylbenzoyl chloride has a boiling point of 213.5 °C[2][3]. |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, chloroform, ethyl acetate). Reacts with water. | Reactivity with water is a characteristic feature of acyl chlorides and related compounds[2][3]. |
| Stability | Moisture-sensitive. Light-sensitive. Thermally unstable. | Should be stored under an inert atmosphere, protected from light, and at a low temperature (2-8 °C is recommended for related compounds)[4]. |
Synthesis and Reactivity
General Synthesis Protocol
The most common method for the synthesis of N-hydroxybenzenecarboximidoyl chlorides involves the chlorination of the corresponding aldoxime. A well-established procedure utilizes N-chlorosuccinimide (NCS) as the chlorinating agent.
Figure 2. General synthesis workflow for N-hydroxy-2-methylbenzenecarboximidoyl chloride.
Step-by-Step Experimental Protocol:
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Dissolution: Dissolve 2-methylbenzaldoxime (1 equivalent) in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
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Chlorination: Slowly add N-chlorosuccinimide (1 to 1.1 equivalents) to the solution at room temperature. The reaction is often exothermic, and cooling with an ice bath may be necessary to maintain the temperature below 30°C.
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Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like diethyl ether or ethyl acetate.
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Disclaimer: This is a generalized protocol and may require optimization for specific laboratory conditions.
Key Chemical Reactions
N-hydroxy-2-methylbenzenecarboximidoyl chloride is a valuable precursor for the synthesis of various heterocyclic compounds. Its primary mode of reactivity involves the in-situ generation of a nitrile oxide upon treatment with a base. This nitrile oxide is a highly reactive 1,3-dipole that readily undergoes cycloaddition reactions.
Figure 3. Reactivity workflow of N-hydroxy-2-methylbenzenecarboximidoyl chloride.
Applications in Research and Development
The synthetic versatility of N-hydroxy-2-methylbenzenecarboximidoyl chloride makes it a valuable tool for researchers in several fields.
Drug Discovery and Medicinal Chemistry
The isoxazole and isoxazoline moieties, which are readily accessible from hydroximoyl chlorides, are present in numerous biologically active compounds. Therefore, N-hydroxy-2-methylbenzenecarboximidoyl chloride can serve as a key building block for the synthesis of novel therapeutic agents.
Agrochemicals
Similar to its application in pharmaceuticals, this compound can be used to synthesize novel pesticides and herbicides containing the isoxazole core, a common feature in many agrochemicals.
Materials Science
The rigid, planar structure of the resulting heterocyclic compounds can be exploited in the design of novel organic materials with specific electronic or photophysical properties, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Safety and Handling
N-hydroxy-2-methylbenzenecarboximidoyl chloride is expected to be a hazardous substance. Based on data for analogous compounds, the following precautions should be taken:
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and light. Recommended storage temperature is 2-8°C.
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Hazards: Expected to be a skin and eye irritant. May be harmful if swallowed or inhaled. It is moisture-sensitive and will react with water, potentially releasing hydrogen chloride gas.
Conclusion
N-hydroxy-2-methylbenzenecarboximidoyl chloride, while not extensively characterized in the literature, represents a promising and versatile intermediate for organic synthesis. By leveraging the known reactivity of related hydroximoyl chlorides, researchers can confidently employ this compound in the construction of complex molecules for a wide range of applications, from drug discovery to materials science. This guide provides a foundational understanding of its properties and synthetic utility, encouraging further exploration of its chemical potential.
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